![molecular formula C18H13ClN2OS2 B2870425 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-06-4](/img/no-structure.png)
7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromeno[2,3-d]pyrimidine, which is a type of fused pyrimidine. Fused pyrimidines are common in many natural products as well as synthetic drugs with various activities . The compound also contains a thione group (-C=S), which is a sulfur analog of a carbonyl group, and a methylthio group (-SCH3), which is a sulfur analog of a methyl ether group .
Molecular Structure Analysis
The compound likely has a planar aromatic pyrimidine ring system, with the chloro, methylthio, and phenyl groups providing different electronic and steric effects .Chemical Reactions Analysis
Pyrimidines can undergo a variety of reactions, including nucleophilic aromatic substitution reactions . The thione group can potentially be oxidized to a sulfoxide or sulfone, and the methylthio group can undergo various S_N2 reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar thione and methylthio groups could increase its solubility in polar solvents .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione:
Anticancer Research
This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells. Its unique structure allows it to interfere with specific cellular pathways that are crucial for cancer cell survival and growth. Studies have demonstrated its efficacy against various cancer cell lines, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal strains, showing inhibitory effects. This makes it a valuable compound in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and cytokines involved in the inflammation process. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antioxidant Properties
Due to its chemical structure, this compound exhibits strong antioxidant activity. It can scavenge free radicals and protect cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This property is being explored for developing supplements and pharmaceuticals aimed at reducing oxidative damage .
Photodynamic Therapy
The compound’s unique chromophore structure makes it suitable for use in photodynamic therapy (PDT). PDT is a treatment that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells or pathogens. This compound’s ability to absorb light and generate reactive species makes it a promising agent for PDT applications .
Mechanism of Action
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione' involves the condensation of 4-(methylthio)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate to form 7-chloro-2-(4-(methylthio)phenyl)-3H-chromen-4-one. This intermediate is then reacted with guanidine carbonate to form the final product, 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione.", "Starting Materials": [ "4-(methylthio)benzaldehyde", "7-chloro-3H-chromen-4-one", "ammonium acetate", "guanidine carbonate" ], "Reaction": [ "Step 1: Condensation of 4-(methylthio)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate to form 7-chloro-2-(4-(methylthio)phenyl)-3H-chromen-4-one.", "Step 2: Reaction of 7-chloro-2-(4-(methylthio)phenyl)-3H-chromen-4-one with guanidine carbonate to form 7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione." ] } | |
CAS RN |
902939-06-4 |
Molecular Formula |
C18H13ClN2OS2 |
Molecular Weight |
372.89 |
IUPAC Name |
7-chloro-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13ClN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
InChI Key |
GUJYBMMKTQMTAQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



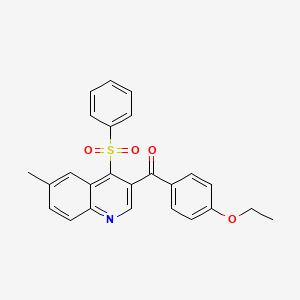
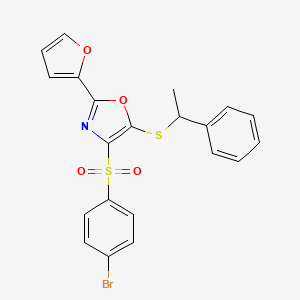
![ethyl 4-(5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)benzoate](/img/structure/B2870347.png)

![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(4-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2870351.png)
![2-[(4-Fluorosulfonyloxyphenyl)methyl]pyridine](/img/structure/B2870352.png)
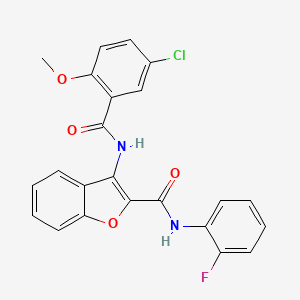

![1-(6-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide](/img/structure/B2870356.png)
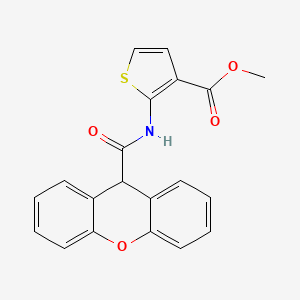
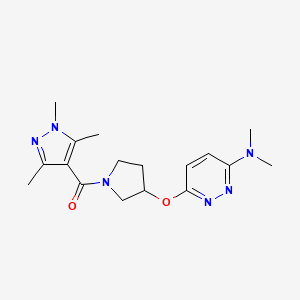
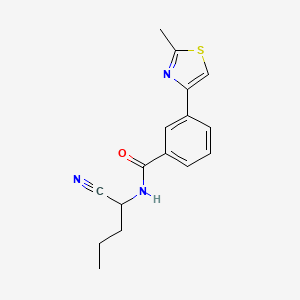
![1-(Methoxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2870361.png)